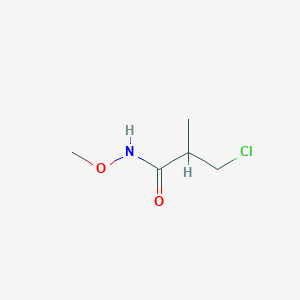
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Übersicht
Beschreibung
“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is a chemical compound. Its IUPAC name is [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid . It is related to the compound “3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid methyl ester”, which has a molecular weight of 253.61 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “2-Chloro-5-trifluoromethylpyridine” can be synthesized by fluorination of "2-chloro-5-trichloromethylpyridine" . Additionally, “2,3-Dichloro-5-(trifluoromethyl)pyridine” has been used as an intermediate in the synthesis of herbicides .Molecular Structure Analysis
The InChI code for “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is 1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Agrochemicals Synthesis
The trifluoromethylpyridine (TFMP) derivatives, including our compound of interest, are extensively used in the synthesis of agrochemicals. These compounds serve as key structural motifs in active ingredients that protect crops from pests . For instance, TFMP derivatives have been incorporated into more than 20 new agrochemicals with ISO common names, signifying their importance in the industry .
Pharmaceutical Industry
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval. Moreover, many candidates are currently undergoing clinical trials. The biological activities of these derivatives are attributed to the unique physicochemical properties of the fluorine atom combined with the pyridine moiety .
Chemical Intermediate
Our compound is in high demand as a chemical intermediate for synthesizing several crop-protection products. The production of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is closely related to our compound, is a testament to the significant role these intermediates play in the development of new agrochemicals .
FDA-Approved Drugs
The trifluoromethyl group, a part of our compound, is found in many FDA-approved drugs. These drugs cover a wide range of diseases and disorders, showcasing the group’s versatility and importance in medicinal chemistry. The review of FDA-approved drugs over the past 20 years reveals the trifluoromethyl group as a common pharmacophore .
Vapor-Phase Reaction
The TFMP derivatives, including our compound, are known for their applications in vapor-phase reactions. This process is crucial in the synthesis of various compounds, particularly in the development of materials with specific properties required in advanced applications .
Fungicidal Activity
TFMP-substituted pyridine derivatives have shown higher fungicidal activity compared to other derivatives. This makes our compound a valuable asset in the synthesis of fungicides like fluazinam, where it acts as a building block for the condensation process .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWOZJSLGQSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696837 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
CAS RN |
1000522-34-8 | |
| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)


![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)



![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)
